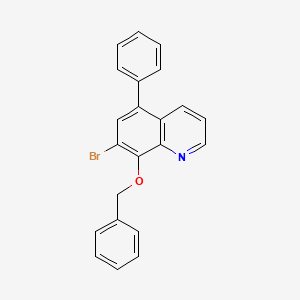
8-(Benzyloxy)-7-bromo-5-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-7-bromo-5-phenylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzyloxy, bromo, and phenyl groups in the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-7-bromo-5-phenylquinoline typically involves the functionalization of quinoline derivatives. One common method is the alkylation of 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)-7-bromo-5-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxaldehyde.
Reduction: Formation of 8-(benzyloxy)-5-phenylquinoline.
Substitution: Formation of 8-(benzyloxy)-7-amino-5-phenylquinoline or 8-(benzyloxy)-7-thio-5-phenylquinoline.
Scientific Research Applications
8-(Benzyloxy)-7-bromo-5-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity and ability to inhibit specific enzymes.
Industry: Utilized in the development of fluorescent probes and materials for biomedical imaging.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-7-bromo-5-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. The presence of the benzyloxy and bromo groups enhances its ability to interact with biological molecules, leading to its antimicrobial and anticancer activities. The exact pathways and targets may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-(Benzyloxy)-quinoline: Similar structure but lacks the bromo and phenyl groups, resulting in different reactivity and biological activity.
7-Bromoquinoline: Lacks the benzyloxy and phenyl groups, leading to different chemical properties and applications.
Uniqueness: 8-(Benzyloxy)-7-bromo-5-phenylquinoline is unique due to the combination of benzyloxy, bromo, and phenyl groups in the quinoline structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H16BrNO |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
7-bromo-5-phenyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H16BrNO/c23-20-14-19(17-10-5-2-6-11-17)18-12-7-13-24-21(18)22(20)25-15-16-8-3-1-4-9-16/h1-14H,15H2 |
InChI Key |
FRYQKUQZCYOEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
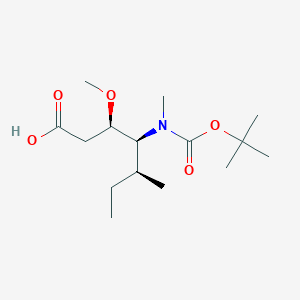
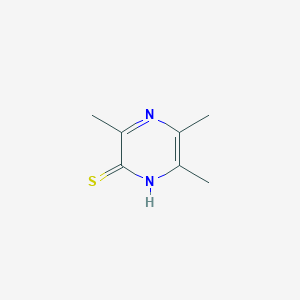
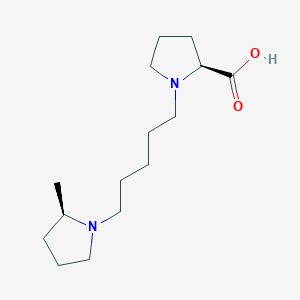



![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
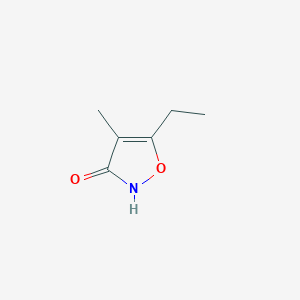
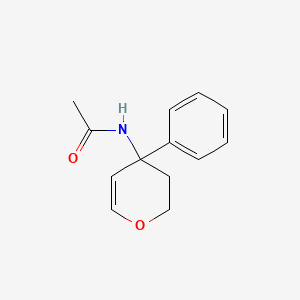
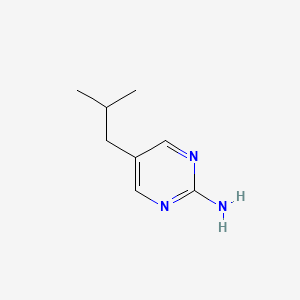
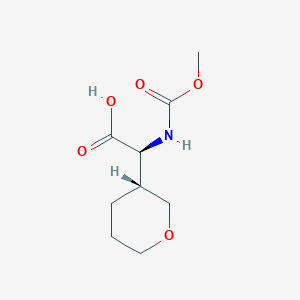
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
